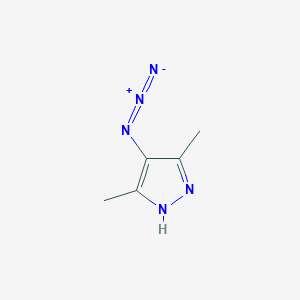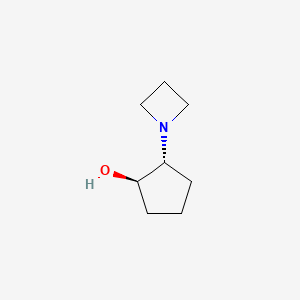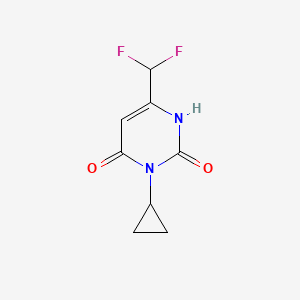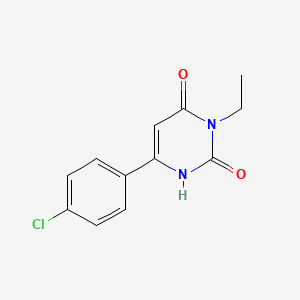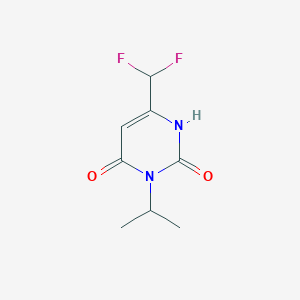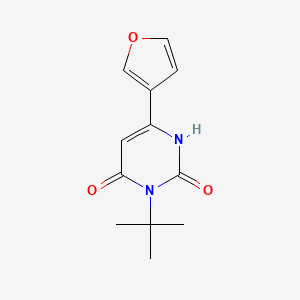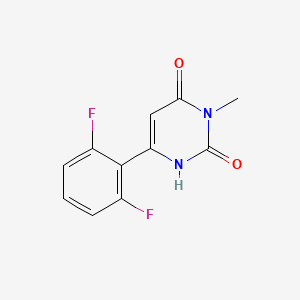
6-(2,6-Difluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
説明
The compound “6-(2,6-Difluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is likely to be a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered carbon ring . The presence of fluorine atoms and the isocyanate group could potentially give this compound unique properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization, ring annulation, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The 2,6-difluorophenyl group is a common motif in organic chemistry and is known to influence the electronic properties of the molecule .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on its functional groups. For instance, isocyanates are known to react with amines to form ureas . A derivative of a similar compound has been studied for its anticancer properties, indicating potential bioactivity.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of fluorine atoms could influence its reactivity and stability .科学的研究の応用
Synthesis and Chemical Properties
The synthesis of 3-acyl-1,2,3,4-tetrahydropyridine-2,4-diones, which are chemically related to the specified compound, involves reactions with aliphatic carboxylic acid chlorides producing 4-O-acyl derivatives. These derivatives undergo O,C-migration of the acyl group, leading to enamino derivatives that have potential applications in synthesizing various organic compounds (Rubinov et al., 2008).
Crystal Structure Analysis
Research on crystal structures related to "6-(2,6-Difluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione" provides insights into the molecular geometry, dihedral angles, and hydrogen bonding patterns. These studies are crucial for understanding the physical properties and reactivity of such compounds (Li et al., 2005).
Photovoltaic Applications
The development of non-fullerene electron acceptors for organic solar cells using components structurally similar to the specified compound demonstrates the potential of such materials in enhancing the efficiency and performance of photovoltaic devices. An example is the bifluorenylidene-functionalized electron acceptor, which shows promising efficiency in solar cell applications (Gupta et al., 2017).
Supramolecular Assemblies
The dihydropyrimidine-2,4-(1H,3H)-dione functionality serves as a building block for crown-containing hydrogen-bonded supramolecular assemblies. Such compounds form complex 2D and 3D networks through hydrogen bonding, showcasing the utility of pyrimidine derivatives in constructing intricate molecular architectures (Fonari et al., 2004).
Computational Studies
Computational and spectroscopic studies on related tetrahydropyrimidine-2,4-diones help elucidate their molecular structures, vibrational wavenumbers, and electronic properties. These studies contribute to a deeper understanding of the material's optoelectronic characteristics and potential applications in nonlinear optical devices (Al-Abdullah et al., 2014).
特性
IUPAC Name |
6-(2,6-difluorophenyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c1-15-9(16)5-8(14-11(15)17)10-6(12)3-2-4-7(10)13/h2-5H,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBFPHUBHHKSFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484058.png)
![3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484061.png)
![(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1484062.png)
![3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484064.png)
![1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484065.png)
![1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484066.png)

